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molecular formula C8H6F3N3 B8651990 4-(trifluoromethyl)-1H-indazol-3-amine

4-(trifluoromethyl)-1H-indazol-3-amine

Cat. No. B8651990
M. Wt: 201.15 g/mol
InChI Key: HVSPPLIBICHWSB-UHFFFAOYSA-N
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Patent
US04051252

Procedure details

Analogously to Example 21, 0.06 mol of 3-amino-4-trifluoromethylindazole in 50 ml of pyrocarbonic acid diethyl ester gives 3-amino-4-trifluoromethylindazole-1-carboxylic acid ethyl ester (melting point: 185°-186° C; 68% of theory) in 2 hours at 75° C.
Name
3-amino-4-trifluoromethylindazole-1-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[C:14]2[C:9](=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:11]=[CH:12][CH:13]=2)[C:8]([NH2:19])=[N:7]1)=O)C>C(OC(OC(OCC)=O)=O)C>[NH2:19][C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]([F:17])([F:16])[F:18])[NH:6][N:7]=1

Inputs

Step One
Name
3-amino-4-trifluoromethylindazole-1-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N1N=C(C2=C(C=CC=C12)C(F)(F)F)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OC(=O)OC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC=CC(=C12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.06 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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